Geranyl propionate

Description

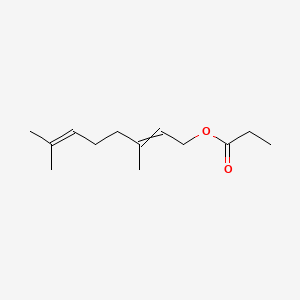

Structure

3D Structure

Properties

CAS No. |

27751-90-2 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

3,7-dimethylocta-2,6-dienyl propanoate |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |

InChI Key |

BYCHQEILESTMQU-UHFFFAOYSA-N |

SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C |

Canonical SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Geranyl Propionate: A Technical Overview of its Chemical Structure and Properties

Geranyl propionate (B1217596) is an organic compound classified as an ester. It is recognized for its characteristic fruity and floral aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The fundamental identification of geranyl propionate is established by its various chemical nomenclature and registration numbers.

| Identifier | Value |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] propanoate[1] |

| CAS Number | 105-90-8[1][2] |

| Molecular Formula | C13H22O2[1][2] |

| SMILES | CCC(=O)OC/C=C(\C)/CCC=C(C)C[1] |

| InChIKey | BYCHQEILESTMQU-FMIVXFBMSA-N[1][2] |

| FEMA Number | 2517[1][3] |

| EINECS Number | 203-344-1[1][4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application and handling.

| Property | Value |

| Molecular Weight | 210.31 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid with a fruity, rosy odor[4] |

| Boiling Point | Approximately 250-252 °C[3][4][5][6] |

| Density | Approximately 0.899 g/mL at 25 °C[5][6] |

| Flash Point | 113 °C (235.4 °F)[3] |

| Vapor Pressure | 0.0058 mmHg @ 23°C[3] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in glycerol (B35011) and propylene (B89431) glycol[4] |

| Refractive Index (n20/D) | ~1.456[5][6] |

| Log P | 4.2[3] |

Chemical Structure

The chemical structure of this compound consists of a geranyl group, which is a derivative of the monoterpene geraniol (B1671447), esterified with propionic acid.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This compound can be synthesized through the esterification of geraniol with propionic acid.[5] Enzymatic synthesis, particularly using lipase (B570770), is a preferred green method. The following protocol is a representative example based on literature findings.

Materials:

-

Geraniol (97% purity)

-

Propionic acid (97% purity)

-

Immobilized Candida antarctica lipase (Novozym 435)

-

Molecular sieves (4 Å)

-

Solvent-free system

Methodology:

-

A reaction mixture is prepared with geraniol and propionic acid. A molar ratio of 3:1 (geraniol to propionic acid) has been shown to be effective.

-

Molecular sieves are added to the mixture to remove the water produced during the esterification, which helps to drive the reaction towards the product.

-

The mixture is equilibrated to the reaction temperature, typically around 40 °C, in an orbital shaker set to 150 rpm.

-

The immobilized lipase (e.g., 10 wt% relative to the substrates) is added to initiate the reaction.

-

The reaction progress is monitored by withdrawing samples at regular intervals and analyzing them by gas chromatography to determine the conversion of the reactants.

-

Upon reaching the desired conversion (e.g., ~93%), the enzyme is removed by filtration. The biocatalyst can often be reused for subsequent batches.

-

The final product can be purified using techniques such as vacuum distillation.

Analytical Methodology: Gas Chromatography (GC)

Quantitative analysis of this compound and the monitoring of its synthesis are commonly performed using gas chromatography.

Instrumentation:

-

Gas chromatograph (e.g., Shimadzu GC-2010) equipped with a flame ionization detector (FID).

-

Capillary column (e.g., fused silica (B1680970) INOWAX, 30 m x 250 µm i.d. x 0.25 µm film thickness).

GC Conditions:

-

Carrier Gas: Nitrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 275 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 8 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

-

Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

Sample Preparation:

-

Samples from the reaction mixture are diluted in a suitable solvent (e.g., hexane) before injection. An internal standard can be used for more accurate quantification.

Data Analysis:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of a standard of known concentration. The reaction conversion is calculated based on the reduction in the area of the limiting reagent.

Natural Occurrence and Applications

This compound is found naturally in low proportions in the essential oils of plants such as geranium and verbena.[3] It has also been reported in Humulus lupulus (hops) and Achillea nobilis.[1]

Due to its pleasant fruity and rosy aroma, this compound is extensively used in various industries:

-

Fragrance Industry: It is a common ingredient in perfumes, colognes, soaps, lotions, and other personal care products, where it imparts sweet, floral, and fruity notes.[4][7]

-

Flavor Industry: It is used as a flavoring agent in a variety of food and beverage products to provide a fruity taste and aroma.[4] It is recognized as a flavoring agent by the FDA.[1]

-

Cosmetics: It is incorporated into cosmetic formulations for its fragrance.[4]

Safety and Handling

This compound is considered to have low toxicity by ingestion and skin contact.[4] However, it can be irritating to the eyes, respiratory system, and skin.[4] It is a combustible liquid.[4] For handling, it is recommended to wear suitable protective clothing and to store it in a cool, dry place in a tightly sealed container, away from direct sunlight.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[8]

References

- 1. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 5. Page loading... [wap.guidechem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Aromatic Blueprint: Geranyl Propionate in Essential Oils

A Technical Guide for Researchers and Drug Development Professionals

Geranyl propionate (B1217596), an ester recognized for its sweet, fruity, and rosy aroma, is a valuable component in the fragrance, flavor, and pharmaceutical industries. While readily synthesized, its natural occurrence in essential oils is of significant interest for applications demanding natural ingredients and for understanding the complex chemical profiles of botanicals. This technical guide provides an in-depth overview of the natural sources of geranyl propionate in essential oils, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound varies significantly among different essential oils and even within the same species depending on the geographical origin, cultivation practices, and distillation methods. The following table summarizes the reported quantitative data for this compound in several essential oils.

| Essential Oil | Plant Species | Plant Part | Percentage of this compound (%) |

| Geranium Oil (Rwanda) | Pelargonium graveolens | Not Specified | 1.03 |

| Geranium Oil (Bourbon) | Pelargonium graveolens | Not Specified | 0.13 |

| Geranium Leaf Oil (India) | Pelargonium graveolens | Leaf | 0.09 |

| Geranium Petiole Oil (India) | Pelargonium graveolens | Petiole | 0.06 |

| Hops Oil | Humulus lupulus | Not Specified | Present (unquantified) |

| Verbena Oil | Lippia citriodora | Not Specified | Present in low proportions |

| Yarrow | Achillea nobilis | Not Specified | Reported as a constituent |

Note: "Present" indicates that the compound has been identified in the essential oil, but specific quantitative data was not available in the cited literature.

Experimental Protocols for the Quantification of this compound

The analysis of this compound in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual volatile components within the complex mixture of an essential oil. Below is a detailed methodology synthesized from established protocols for essential oil analysis.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Dilution: Accurately weigh approximately 50 µL of the essential oil and dilute it in 950 µL of a suitable volatile solvent (e.g., n-heptane, hexane, or ethanol) to achieve a 1:20 dilution. The choice of solvent should be based on its ability to dissolve the essential oil completely and its non-interference with the analytes of interest during GC-MS analysis.

-

Internal Standard (Optional but Recommended for Quantification): For precise quantification, an internal standard (e.g., n-tridecane or octadecane) of a known concentration (e.g., 100 µg/mL) should be added to the diluted sample. The internal standard helps to correct for variations in injection volume and instrument response.

-

Filtration: If any particulate matter is present, filter the diluted sample through a 0.45 µm syringe filter before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a general guideline for the GC-MS analysis of this compound in essential oils. Optimization of these parameters may be necessary depending on the specific instrument and column used.

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: A mass selective detector (MSD), such as an Agilent 5975C, or a time-of-flight (TOF) mass spectrometer.

-

Column: A non-polar or low-polarity capillary column is typically used for essential oil analysis. A common choice is an HP-5MS or DB-5ms column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium is the most commonly used carrier gas, with a constant flow rate of approximately 1.0-1.2 mL/min. Hydrogen can also be used as a carrier gas.

-

Injector:

-

Mode: Split injection is typically used to avoid column overloading. A split ratio of 50:1 or 100:1 is common.

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program is as follows:

-

Initial temperature: 60-70 °C, hold for 1-3 minutes.

-

Ramp: Increase the temperature at a rate of 3-5 °C/min to 240-280 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis and Quantification

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a pure standard or with data from established mass spectral libraries such as NIST and Wiley.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard (if used) and applying a response factor. Alternatively, an external calibration curve can be prepared using a series of known concentrations of a pure this compound standard. The percentage of this compound in the essential oil is then calculated based on the initial weight of the oil.

Visualizing the Analytical Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for the analysis of this compound in essential oils.

The Biosynthesis of Geranyl Propionate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl propionate (B1217596), a monoterpene ester, contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis is a multi-step process involving the convergence of terpenoid and fatty acid metabolism. This technical guide provides an in-depth overview of the biosynthetic pathway of geranyl propionate in plants, detailing the precursor pathways, key enzymatic reactions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the investigation of this pathway and visual diagrams to elucidate the involved processes.

Introduction

Volatile esters are crucial components of plant aromas, playing significant roles in attracting pollinators and defending against herbivores and pathogens. This compound is synthesized from the monoterpene alcohol geraniol (B1671447) and the short-chain acyl-CoA, propionyl-CoA. Understanding the intricate biosynthetic network leading to its formation is paramount for metabolic engineering efforts aimed at enhancing its production for various industrial applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Geraniol Precursor: The formation of the C10 alcohol, geraniol.

-

Synthesis of the Propionyl-CoA Precursor: The generation of the acyl donor, propionyl-CoA.

-

Esterification: The final condensation of geraniol and propionyl-CoA to form this compound.

Biosynthesis of Geraniol

Geraniol biosynthesis originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are localized in different cellular compartments.[1][3]

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway primarily provides precursors for sesquiterpenes and triterpenes.[3]

-

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, this is the principal source of precursors for monoterpenes like geraniol.[1][3]

The C10 precursor, geranyl diphosphate (GPP), is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) .[1][3]

The final conversion of GPP to geraniol is predominantly carried out by geraniol synthase (GES) , a member of the terpene synthase (TPS) family, which catalyzes the direct conversion of GPP to geraniol.[1][3] An alternative, non-canonical pathway has been identified in some species, such as rose, involving a Nudix hydrolase (NUDX1) that converts GPP to geranyl monophosphate (GP), followed by hydrolysis to geraniol by a phosphatase.[1]

Biosynthesis of Propionyl-CoA

Propionyl-CoA is a key intermediate in the metabolism of various compounds. In plants, it is primarily derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, methionine, and threonine.[4][5] The final products of the beta-oxidation of odd-chain fatty acids are acetyl-CoA and propionyl-CoA.[5] The amino acid degradation pathways converge on the formation of propionyl-CoA, which can then be utilized for various metabolic processes, including ester biosynthesis.

Esterification: Formation of this compound

The final step in the biosynthesis of this compound is the esterification of geraniol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[4][6] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of volatile esters in plants.[7] These enzymes exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoAs, including geraniol and propionyl-CoA, respectively.[3][8] The availability of both substrates and the specific expression and kinetic properties of the AATs present in a particular plant tissue determine the final profile of the emitted volatile esters.

Quantitative Data

Specific kinetic parameters for a plant-derived alcohol acyltransferase (AAT) utilizing geraniol and propionyl-CoA are not extensively documented in the literature. However, studies on various plant AATs provide a representative range of kinetic values for similar substrates.

| Enzyme Source | Substrate (Alcohol) | Substrate (Acyl-CoA) | Km (Alcohol) (µM) | Km (Acyl-CoA) (µM) | Vmax (pkat/mg protein) | Reference |

| Malus x domestica (Apple) | Hexanol | Acetyl-CoA | 130 | 25 | 11.5 | (Souleyre et al., 2005) |

| Fragaria x ananassa (Strawberry) | Benzyl alcohol | Acetyl-CoA | 290 | 40 | 1.8 | (Beekwilder et al., 2004) |

| Cucumis melo (Melon) | Hexanol | Butanoyl-CoA | 56 | 17 | 12.3 | (El-Sharkawy et al., 2005) |

| Actinidia chinensis (Kiwifruit) | Butanol | Butanoyl-CoA | 1,200 | 130 | 1,500 | [8] |

| Actinidia chinensis (Kiwifruit) | Hexanol | Hexanoyl-CoA | 3,300 | 200 | 4,300 | [8] |

Note: The presented data is for illustrative purposes and highlights the range of kinetic parameters observed for plant AATs with various substrates. Specific values for geraniol and propionyl-CoA will vary depending on the specific enzyme and plant species.

Experimental Protocols

Heterologous Expression and Purification of a Candidate AAT

This protocol describes the expression of a candidate plant AAT in E. coli and its subsequent purification for biochemical characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from plant tissues known to produce this compound (e.g., floral petals). Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate AAT gene using gene-specific primers. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM. Incubate for 4-16 hours at 16-25°C.

-

Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer and elute the His-tagged AAT with elution buffer containing imidazole.

-

Purity Assessment: Analyze the purity of the eluted protein fractions by SDS-PAGE.

Enzyme Assays for AAT Activity

This protocol outlines a method to determine the kinetic parameters of the purified AAT for geraniol and propionyl-CoA.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a fixed concentration of one substrate (e.g., propionyl-CoA), and varying concentrations of the other substrate (e.g., geraniol).

-

Enzyme Reaction: Initiate the reaction by adding the purified AAT enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the produced this compound with an organic solvent (e.g., hexane) containing an internal standard (e.g., nonyl acetate).

-

Quantification by GC-MS: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound formed.

-

Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations. Calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of AAT gene expression levels in different plant tissues.

Methodology:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from various plant tissues (e.g., leaves, stems, roots, flowers at different developmental stages) and synthesize cDNA as described in section 4.1.

-

Primer Design: Design and validate gene-specific primers for the candidate AAT gene and a reference gene (e.g., actin or ubiquitin) for normalization.

-

RT-qPCR: Perform real-time quantitative PCR using a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression levels of the AAT gene using the ΔΔCt method.

Metabolite Profiling of Volatile Esters

This protocol outlines the analysis of the volatile ester profile, including this compound, from plant tissues.

Methodology:

-

Sample Collection and Preparation: Collect fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Volatile Extraction: Use a suitable method for volatile extraction, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

GC-MS Analysis: Analyze the extracted volatiles using GC-MS.

-

Compound Identification and Quantification: Identify this compound and other volatile esters based on their mass spectra and retention times compared to authentic standards. Quantify the compounds using an internal standard.

Conclusion

The biosynthesis of this compound in plants is a complex process that integrates primary and secondary metabolism. This guide has provided a detailed overview of the pathway, from the generation of precursors to the final esterification step. The provided experimental protocols offer a framework for researchers to investigate this pathway further, with the ultimate goal of harnessing this knowledge for the targeted production of this valuable natural compound. Future research should focus on the identification and characterization of specific AATs responsible for this compound synthesis in different plant species to enable more precise metabolic engineering strategies.

References

- 1. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]

Geranyl Propionate: A Technical Overview for Researchers

Abstract

This technical guide provides a comprehensive overview of geranyl propionate (B1217596), a monoterpene ester utilized in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the potential biological activities of geranyl propionate, drawing inferences from related compounds to propose a possible mechanism of action involving cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on this compound.

Introduction

This compound (also known as geranyl propanoate) is the ester formed from geraniol (B1671447) and propionic acid. It is a naturally occurring compound found in some essential oils and is prized for its sweet, fruity, rose-like aroma.[1][2] Beyond its sensory characteristics, this compound and its constituents are subjects of scientific research for their potential biological activities. This document serves as a technical resource, consolidating key data and methodologies related to this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 105-90-8[4][5] |

| Molecular Formula | C13H22O2[1][4][5] |

| Molecular Weight | 210.31 g/mol [4] |

| Synonyms | Geranyl propanoate, (2E)-3,7-Dimethyl-2,6-octadien-1-yl propanoate[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 252-254 °C[3] |

| Density | 0.899 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.456 - 1.464[7][8] |

| Solubility | Insoluble in water; soluble in alcohol[9] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of geraniol with propionic acid. This reaction can be achieved via chemical catalysis or enzymatic processes.

Chemical Synthesis: Fischer Esterification

The traditional method for synthesizing this compound is through Fischer esterification. This involves reacting geraniol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of geraniol and propionic acid. A suitable solvent, such as toluene, can be used to aid in the removal of water.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical catalysis, often proceeding under milder reaction conditions. Lipases are commonly employed for the esterification of geraniol.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine geraniol and propionic acid, often in a solvent-free system. The molar ratio of the reactants can be optimized to maximize yield. Add a commercially available immobilized lipase (B570770) (e.g., from Candida antarctica).

-

Reaction: Incubate the mixture at a predetermined temperature (e.g., 40-60°C) with constant stirring. The reaction can be monitored over time by taking aliquots and analyzing the conversion to this compound using gas chromatography.

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme can be easily removed from the reaction mixture by filtration.

-

Purification: The resulting product mixture, consisting of this compound and unreacted substrates, can be purified by vacuum distillation or column chromatography.

Below is a DOT script for a diagram illustrating the general workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of this compound, particularly in complex mixtures like essential oils or reaction media, is typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent, such as hexane (B92381) or ethanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to ensure vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is programmed to increase over time to separate the components based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for positive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for non-volatile matrices or for preparative-scale purification.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase. If the sample is from a biological matrix, protein precipitation followed by solvent evaporation and reconstitution may be necessary.

-

Injection: Inject the prepared sample onto the HPLC system.

-

Separation: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, and the separation can be performed under isocratic or gradient elution conditions.

-

Detection: A UV detector is often used for detection, as the ester functional group has a weak chromophore. For higher sensitivity and selectivity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

The following DOT script visualizes a general analytical workflow.

References

- 1. Buy this compound | 105-90-8 [smolecule.com]

- 2. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Geranyl Propionate: A Technical Guide

Introduction

Geranyl propionate (B1217596) (CAS No. 105-90-8) is an organic ester with the chemical formula C₁₃H₂₂O₂.[1] It is a colorless liquid characterized by a fruity, rosy aroma, which has led to its widespread use in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the spectroscopic data for geranyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the fields of chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.32 | t | 1H | H-2 |

| 5.08 | t | 1H | H-6 |

| 4.58 | d | 2H | H-1 |

| 2.29 | q | 2H | H-2' |

| 2.09 | m | 2H | H-5 |

| 2.04 | m | 2H | H-4 |

| 1.69 | s | 3H | H-3' (CH₃) |

| 1.67 | s | 3H | H-7' (CH₃) |

| 1.60 | s | 3H | H-8 (CH₃) |

| 1.13 | t | 3H | H-3' (CH₃ of propionate) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 174.4 | C-1' (C=O) |

| 142.5 | C-3 |

| 131.8 | C-7 |

| 123.7 | C-6 |

| 118.4 | C-2 |

| 61.3 | C-1 |

| 39.5 | C-5 |

| 27.7 | C-2' |

| 26.2 | C-4 |

| 25.6 | C-8 |

| 17.6 | C-7' |

| 16.5 | C-3' |

| 9.1 | C-3' (CH₃ of propionate) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2920 | Strong | C-H stretch (alkene) |

| 1735 | Strong | C=O stretch (ester) |

| 1450 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained by electron ionization (EI).[1]

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 57 | 85.1 |

| 69 | 78.9 |

| 93 | 45.2 |

| 136 | 20.1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Spectroscopy

-

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation

A small drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Mass Spectrometry

Sample Introduction and Ionization

-

Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

Injection Mode: Split (100:1)

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of Geranyl Propionate

This technical guide provides a comprehensive overview of the core physical properties of geranyl propionate (B1217596), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development and related fields who require precise data and methodologies for their work with this compound.

Core Physical Properties

Geranyl propionate, a fragrant ester, possesses distinct physical characteristics that are crucial for its application in various scientific and industrial contexts. This section summarizes its key physical properties in a structured format for clarity and ease of comparison.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 252 - 254 °C | At 760 mmHg (standard atmospheric pressure)[1][2][3] |

| 252 °C | At 738 mmHg[1][4][5][6] | |

| ~250 °C | Not specified | |

| Density | 0.896 - 0.913 g/mL | At 25 °C[1][7] |

| 0.899 g/mL | At 25 °C[4][5][6] | |

| 0.899 g/mL | Not specified[8][9] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring its boiling point and density.

Boiling Point Determination

The boiling point of this compound is determined using a distillation method. This procedure involves heating the liquid to its boiling point and measuring the temperature at which the vapor phase is in equilibrium with the liquid phase under a specific pressure.

Methodology:

-

A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Density Determination

The density of this compound, a measure of its mass per unit volume, is typically determined using a pycnometer or a hydrometer.

Methodology using a Pycnometer:

-

A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is then weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer. The measurement is conducted at a controlled temperature, typically 25 °C.

Synthesis of this compound

This compound is commercially synthesized through the esterification of geraniol (B1671447) with propionic acid. This reaction is a fundamental process in fragrance chemistry.

Caption: Synthesis of this compound via Esterification.

References

- 1. matestlabs.com [matestlabs.com]

- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 3. This compound - Jdpeople [jdpeople.es]

- 4. This compound 60% – Fruity & Floral Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. specialchem.com [specialchem.com]

- 7. calnesis.com [calnesis.com]

- 8. This compound » laxmideewanfragrances [laxmideewanfragrances.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

solubility of geranyl propionate in different solvents

An In-depth Technical Guide to the Solubility of Geranyl Propionate (B1217596)

Introduction

Geranyl propionate ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is an organic ester known for its characteristic fruity, rose-like aroma.[1][2] This colorless to pale yellow liquid is utilized extensively in the fragrance, flavor, and cosmetics industries.[1][3][4] Structurally, it is the ester of geraniol (B1671447) and propionic acid.[5] Understanding its solubility profile in various solvents is critical for its application in formulation development, manufacturing processes, and quality control, particularly for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a summary of available quantitative data.

Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and polarity. This compound possesses a long, nonpolar hydrocarbon chain and a moderately polar ester functional group. This dual character governs its solubility behavior, adhering to the principle of "like dissolves like."

Qualitative Solubility

-

Polar Solvents: this compound is generally described as insoluble or only slightly soluble in polar solvents like water.[1][3][4][6] One estimate suggests a very low water solubility of 2.22 mg/L at 25 °C.[7] It is also insoluble in other polar polyolic solvents such as glycerol (B35011) and propylene (B89431) glycol.[6][8]

-

Nonpolar Solvents: Due to its significant hydrophobic hydrocarbon structure, this compound is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, diethyl ether, and benzene.[9][10]

-

Semi-Polar Solvents: It exhibits good solubility in alcohols (like ethanol) and most fixed oils.[1][7][8][9] This is attributed to the ability of the ester group to interact with the alcohol's hydroxyl group and the compatibility of its hydrocarbon chain with oils.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, the following table summarizes the available information.

| Solvent | Formula | Solubility | Temperature | Reference |

| Water | H₂O | 2.22 mg/L (estimated) | 25 °C | [7] |

| 80% Ethanol (in water) | C₂H₅OH / H₂O | 1 mL in 4 mL | Not Specified | [8] |

Factors Influencing Solubility

Several factors can affect the solubility of this compound in a given solvent system:

-

Temperature: For most organic solids and liquids, solubility tends to increase with higher temperatures. This can be particularly relevant when creating concentrated formulations.[9]

-

Pressure: While pressure significantly impacts the solubility of gases, its effect on the solubility of liquids like this compound in liquid solvents is generally minimal.[9]

-

Presence of Other Solutes: The existence of other compounds in the solvent can alter the overall polarity and intermolecular interactions of the system, thereby influencing the solubility of this compound.[9]

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like this compound can be approached through both qualitative classification and precise quantitative measurement.

Qualitative Solubility Test

This method, adapted from standard organic chemistry laboratory procedures, helps to quickly classify the solubility of a compound in various solvents.[11][12]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents to be tested (e.g., water, ethanol, hexane, glycerol)

Procedure:

-

Sample Preparation: Add 25 mg (or approximately 0.025 mL) of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in small portions. Start with 0.25 mL.

-

Mixing: After each addition, shake or vortex the test tube vigorously for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the mixture against a well-lit background. Look for a single, clear liquid phase. The presence of cloudiness, an emulsion, or separate layers indicates insolubility or partial solubility.

-

Incremental Solvent Addition: If the compound does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 0.75 mL, mixing thoroughly after each addition.

-

Classification:

-

Soluble: A single, clear phase is formed.

-

Partially Soluble: The solution is cloudy or a significant amount of solute dissolves, but some remains undissolved.

-

Insoluble: The this compound remains as a distinct separate phase or layer.

-

Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To precisely measure the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The goal is to ensure that undissolved solute is present, confirming that the solution is saturated.

-

Equilibration: Seal the flask tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the flask stand undisturbed in the temperature-controlled bath to allow the excess solute to settle. For emulsions or fine suspensions, centrifuge the samples at the same temperature to achieve clear phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered saturated solution sample and the standard solutions using an appropriate analytical method (e.g., GC-FID).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample. This concentration represents the solubility at that temperature.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Diagram 1: Quantitative Solubility Determination Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 105-90-8 [m.chemicalbook.com]

- 3. This compound 98% – Fruity‑floral Aroma Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]

- 4. This compound 60% – Fruity & Floral Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound, 105-90-8 [thegoodscentscompany.com]

- 8. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | 27751-90-2 | Benchchem [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

The Discovery and Initial Isolation of Geranyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl propionate (B1217596) ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is a naturally occurring ester recognized for its characteristic fruity, rose-like aroma. While the specific date and discoverer of geranyl propionate remain elusive in scientific literature, its history is intrinsically linked to the late 19th-century exploration of essential oils and the rise of synthetic flavor and fragrance chemistry.[1][2] This technical guide provides a comprehensive overview of the probable context of its discovery, methods for its isolation and synthesis, and its key physicochemical properties.

Historical Context and Discovery

The exact year of discovery for this compound is not well-documented in historical records.[3] However, the timeline of its discovery can be inferred from the history of its constituent parts. The precursor alcohol, geraniol (B1671447), was first isolated in 1871. This discovery was a significant step in the characterization of essential oils, such as those from geranium and palmarosa, in which geraniol is a major component.[4]

The synthesis of flavor esters, in general, began in the mid-19th century, with the first artificial flavors being presented at the Crystal Palace exhibition in London in 1851.[1] These early synthetic essences were often simple esters created to mimic natural fruit aromas.[1][5] Given this context, it is highly probable that this compound was first synthesized in a laboratory setting sometime after the isolation and characterization of geraniol in 1871. This would have been part of the broader scientific endeavor to create novel esters from available alcohols and carboxylic acids for the burgeoning flavor and fragrance industry.[2]

It is also possible that this compound was first identified as a natural product during the increasingly sophisticated analytical investigations of essential oils in the late 19th and early 20th centuries. It is a minor constituent of geranium oil (Pelargonium graveolens) and verbena oil, among others.[3][4][6][7][8][9] However, its low concentration in these oils means its discovery would have depended on the analytical techniques of the era.

Natural Occurrence and Isolation

This compound is found in a variety of plants, typically as a minor component of their essential oils.

| Natural Source | Typical Concentration |

| Geranium Oil (Pelargonium sp.) | ~0.1% - 1.0% |

| Lemon Verbena Oil | ~0.2% - 0.3% |

| Wormwood Oil | ~2.08% |

Note: Concentrations can vary significantly based on plant cultivar, growing conditions, and distillation methods.

Experimental Protocol: Isolation from Natural Sources (General Method)

The initial isolation of this compound from essential oils would have likely been achieved through fractional distillation, a common technique for separating compounds with different boiling points.

Objective: To isolate this compound from a complex essential oil mixture.

Materials:

-

Essential oil containing this compound (e.g., Geranium oil)

-

Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

-

Heating mantle

-

Vacuum pump (optional, for vacuum distillation)

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Methodology:

-

The essential oil is placed in the distillation flask of the fractional distillation apparatus.

-

The apparatus is assembled, ensuring all joints are secure.

-

The oil is heated gently. As the temperature rises, components of the mixture will begin to vaporize according to their boiling points.

-

The vapor rises through the fractionating column, where it undergoes successive condensations and vaporizations, enriching the vapor with the more volatile components.

-

Fractions are collected at different temperature ranges. This compound has a boiling point of approximately 252°C.[3]

-

Each collected fraction is then analyzed using GC-MS to determine its composition and identify the fraction with the highest concentration of this compound.

-

Further purification can be achieved by repeating the fractional distillation process on the enriched fraction.

Synthesis

The primary method for synthesizing this compound is the Fischer esterification of geraniol with propionic acid.

Experimental Protocol: Fischer Esterification of Geraniol

Objective: To synthesize this compound from geraniol and propionic acid.

Materials:

-

Geraniol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

In a round-bottom flask, equimolar amounts of geraniol and propionic acid are combined.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The flask is fitted with a reflux condenser and the mixture is heated under reflux for several hours to drive the reaction to completion.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

-

The organic layer is separated, washed again with water, and then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O₂ | [3][10] |

| Molecular Weight | 210.31 g/mol | [3] |

| CAS Number | 105-90-8 | [3][10] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, rosy | [11] |

| Boiling Point | 252°C | [3] |

| Density | ~0.899 g/cm³ | [3] |

| Flash Point | 113°C | [3] |

| Solubility | Insoluble in glycerol; soluble in most oils | [11] |

Visualizations

Natural Isolation Workflow

Caption: Workflow for the isolation of this compound from natural plant sources.

Synthetic Pathway: Fischer Esterification

References

- 1. popsci.com [popsci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]

- 4. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esters | Research Starters | EBSCO Research [ebsco.com]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horticultureresearch.net [horticultureresearch.net]

- 10. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 105-90-8 [m.chemicalbook.com]

Toxicological Profile of Geranyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of geranyl propionate (B1217596), a fragrance ingredient and flavoring agent. The assessment is based on available empirical data for geranyl propionate and read-across data from structurally similar molecules, primarily geranyl acetate (B1210297) and neryl acetate. This document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive and developmental toxicity. Detailed methodologies for representative toxicological assays are provided, and metabolic pathways are illustrated. All quantitative data are presented in tabular format for clarity and ease of comparison. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the safety assessment and development of products containing this compound.

Introduction

This compound ((2E)-3,7-dimethylocta-2,6-dien-1-yl propanoate) is an organic ester with a characteristic fruity, floral odor. It is utilized in the fragrance and flavor industries and can be found in a variety of consumer products, including cosmetics, personal care items, and food products. A thorough understanding of its toxicological profile is essential for ensuring its safe use. This document synthesizes the available toxicological data, relying on a weight-of-evidence approach that includes data on this compound and its close structural analogs, geranyl acetate and neryl acetate.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 105-90-8 | [1] |

| Molecular Formula | C13H22O2 | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, rose-like | [1] |

| Boiling Point | 252 °C at 738 mmHg | [2] |

| Density | 0.899 g/mL at 25 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | 2.22 mg/L at 25°C | [1] |

Metabolism and Pharmacokinetics

This compound is expected to undergo rapid hydrolysis in the body, catalyzed by carboxylesterases, to yield geraniol (B1671447) and propionic acid.[3] Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Geraniol is oxidized to geranial and subsequently to geranic acid, which can then enter fatty acid metabolism. Propionic acid is a short-chain fatty acid that is a common intermediate in the metabolism of amino acids and fatty acids.

Toxicological Endpoints

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [4][5][6] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [4][5] |

A representative acute oral toxicity study is conducted following the OECD 420 Guideline (Fixed Dose Procedure).[7][8][9]

-

Test System: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Wistar strain), typically 8-12 weeks old.

-

Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The volume administered is typically 1-2 mL/100 g body weight.

-

Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, 2000, and, if necessary, 5000 mg/kg. The starting dose is selected based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin and Eye Irritation

This compound is not considered to be a skin irritant.[10] At a concentration of 4% in petrolatum, it was not irritating in a human patch test.[10]

A typical acute dermal irritation study is performed according to OECD Guideline 404.[4][10][11][12]

-

Test System: Healthy young adult albino rabbits.

-

Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any effects is assessed for up to 14 days.

Skin Sensitization

This compound is considered a skin sensitizer (B1316253). The No Expected Sensitization Induction Level (NESIL) has been determined to be 5000 µg/cm².

The skin sensitization potential is typically assessed using the murine Local Lymph Node Assay (LLNA) as described in OECD Guideline 429.[13][14][15]

-

Test System: Female mice of an appropriate strain (e.g., CBA/Ca or CBA/J).

-

Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Endpoint: On day 6, a radiolabeled thymidine (B127349) or an alternative method is used to measure lymphocyte proliferation in the draining auricular lymph nodes.

-

Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Genotoxicity

Based on available data, including read-across from geranyl acetate, this compound is not expected to be genotoxic. Geranyl acetate has tested negative in both in vitro and in vivo genotoxicity assays.[10]

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[16][17][18][19][20]

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

No specific repeated dose toxicity studies on this compound were identified. However, data from a read-across analog, geranyl acetate, indicate a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.

A representative 28-day repeated dose oral toxicity study is conducted according to OECD Guideline 407.[21][22][23]

-

Test System: Rodents, typically rats.

-

Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical chemistry at the end of the study.

-

Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of selected organs is conducted.

Reproductive and Developmental Toxicity

There are no reproductive toxicity data available for this compound. A read-across to neryl acetate, which has been tested in a study compliant with OECD Guideline 422, provides a developmental toxicity NOAEL of 440 mg/kg/day.

This screening study provides information on both repeated dose toxicity and potential effects on reproduction and development.[24][25][26][27][28]

-

Test System: Rats.

-

Procedure: The test substance is administered to male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and histopathology of reproductive organs.

-

Offspring: Viability, clinical signs, body weight, and external abnormalities.

-

Carcinogenicity

No long-term carcinogenicity studies on this compound have been conducted.[10] However, based on the lack of genotoxic potential and the results of a 2-year bioassay on the read-across substance geranyl acetate, which was not carcinogenic in rats and mice, this compound is not expected to be carcinogenic.[10][29]

Conclusion

This compound has a well-defined toxicological profile, characterized by low acute toxicity and no significant skin irritation. It is considered a skin sensitizer. The available data, supported by read-across from structurally similar compounds, indicate that this compound is not genotoxic, is not expected to be a reproductive or developmental toxicant at relevant exposure levels, and is not carcinogenic. Its rapid metabolism to endogenous substances further supports its safety in its intended uses as a fragrance and flavoring ingredient.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Study of lipase-catalyzed hydrolysis of some monoterpene esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. storage1.snappages.site [storage1.snappages.site]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. oecd.org [oecd.org]

- 13. ftp.cdc.gov [ftp.cdc.gov]

- 14. oecd.org [oecd.org]

- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nib.si [nib.si]

- 17. bulldog-bio.com [bulldog-bio.com]

- 18. oecd.org [oecd.org]

- 19. vivotecnia.com [vivotecnia.com]

- 20. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. chemsafetypro.com [chemsafetypro.com]

- 24. oecd.org [oecd.org]

- 25. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 26. oecd.org [oecd.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. scialliconsulting.com [scialliconsulting.com]

- 29. NTP Carcinogenesis Studies of Food Grade Geranyl Acetate (71% Geranyl Acetate, 29% Citronellyl Acetate) (CAS No. 105-87-3) in F344/N Rats and B6C3F1 Mice (Gavage Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

Geranyl Propionate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for geranyl propionate (B1217596). The following sections detail the physical and chemical properties, toxicological data, hazard classifications, safe handling procedures, emergency first aid, and the experimental protocols used to determine these safety parameters. This document is intended to provide essential information for researchers, scientists, and professionals in drug development to ensure the safe use of this compound.

Hazard Identification and Classification

Geranyl propionate is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6][7][8][9] It is also identified as a combustible liquid.[5]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][6][8] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[2][4][6][8] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory System) | H335: May cause respiratory irritation.[2][6][7][8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[4] |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and technical sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₂O₂ | [4][10] |

| Molecular Weight | 210.31 g/mol | [4][10] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, rosy | [4] |

| Boiling Point | 252 °C at 738 mm Hg | [9][11] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [7] |

| Density | 0.899 g/mL at 25 °C | [9][11] |

| Vapor Pressure | 0.01 mm Hg at 20 °C | [7] |

| Water Solubility | 2.22 mg/L at 25°C | [12] |

| Refractive Index | n20/D 1.456 | [9][11] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Method/Source |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat | [4] |

| Acute Dermal Toxicity (LD50) | > 5 g/kg | Rabbit | [12] |

| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | - | Read-across from geranyl acetate[13][14] |

| Developmental Toxicity (NOAEL) | 440 mg/kg/day | - | Read-across from neryl acetate[13][14] |

| Skin Sensitization (NESIL) | 5000 µg/cm² | - | Read-across from geranyl acetate[13][14] |

Table 3: Environmental Fate

| Endpoint | Result | Method |

| Ready Biodegradability | 79-85% (Readily biodegradable) | OECD 301B[15] |

| Bioaccumulation Potential | Not expected to be Persistent, Bioaccumulative, and Toxic (PBT) | IFRA Environmental Standards[13][14] |

Experimental Protocols

The safety data for this compound is derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[2]

-

Test Animals: Typically, healthy young adult rats are used.[2] At least 5 rodents are used for each dose level.[2]

-

Administration of Test Substance: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[2] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[2] The volume administered to rodents should generally not exceed 1 mL/100 g of body weight.[2]

-

Observation Period: Animals are observed for effects and mortality for a set period.

-

Endpoint: The LD50 (median lethal dose) is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[2]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method to assess the potential hazards of a substance from short-term dermal exposure.[16][17]

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[17]

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animals.[17]

-

Application of Test Substance: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface area.[18] The area is covered with a porous gauze dressing and non-irritating tape for a 24-hour period.[17][19]

-

Observation Period: Animals are observed for signs of toxicity for at least 14 days.[16][17]

-

Data Collection: All animals are subjected to a gross necropsy at the end of the study.[16]

-

Endpoint: The test determines the dose at which 50% of the animals die (LD50).[17]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[20][21][22][23]

-

Test Animals: The albino rabbit is the preferred species.[21]

-

Application of Test Substance: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[21]

-

Exposure Period: The standard exposure period is 4 hours.[21]

-

Observation Period: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[3] Observations may continue for up to 14 days to determine the reversibility of effects.[3][21]

-

Endpoint: Dermal reactions are graded and recorded to determine the irritation or corrosion potential.[3]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[1][12][13][15][24]

-

Test Animals: Albino rabbits are typically used.[12]

-

Administration of Test Substance: The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[12][15]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[12]

-

Data Collection: Ocular responses, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored to quantify the level of irritation.[13]

-

Endpoint: The scores are evaluated to determine the irritant or corrosive nature of the substance and the reversibility of the effects.[12]

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test determines the ready biodegradability of a substance in an aerobic aqueous medium.[25][26][27][28]

-

Principle: The test measures the carbon dioxide produced during the biodegradation of the test substance.[25][27]

-

Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.[27]

-

Procedure: The test substance is exposed to the inoculum in a mineral medium. The system is aerated with CO₂-free air, and the CO₂ produced is trapped and measured.[27]

-

Endpoint: The amount of CO₂ produced is compared to the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% biodegradation threshold within a 10-day window during the 28-day test period.[26][27]

Safety and Handling Precautions

Adherence to proper safety protocols is crucial when handling this compound.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure adequate ventilation to keep airborne concentrations low.[20]